molecular formula C14H15BrN2O2 B14941904 7-Bromo-5-(morpholin-4-ylmethyl)quinolin-8-ol

7-Bromo-5-(morpholin-4-ylmethyl)quinolin-8-ol

Cat. No.: B14941904
M. Wt: 323.18 g/mol
InChI Key: VOLHGNHNNRKGCV-UHFFFAOYSA-N
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Description

7-Bromo-5-(morpholin-4-ylmethyl)quinolin-8-ol is a heterocyclic compound that features a quinoline core structure substituted with a bromine atom at the 7th position and a morpholin-4-ylmethyl group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-(morpholin-4-ylmethyl)quinolin-8-ol typically involves multi-step organic reactions One common method starts with the bromination of quinolin-8-ol to introduce the bromine atom at the 7th positionThe reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-(morpholin-4-ylmethyl)quinolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 7-Bromo-5-(morpholin-4-ylmethyl)quinolin-8-ol involves its interaction with specific molecular targets. For instance, as an inhibitor of UGGT, it binds to a conserved surface motif on the enzyme, preventing its interaction with misfolded glycoproteins. This inhibition can lead to the accumulation of misfolded proteins, which may have therapeutic implications in diseases where protein misfolding is a factor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-5-(morpholin-4-ylmethyl)quinolin-8-ol is unique due to the presence of both a bromine atom and a morpholin-4-ylmethyl group, which confer distinct chemical properties and biological activities. The bromine atom enhances its reactivity in substitution reactions, while the morpholin-4-ylmethyl group increases its solubility and potential for biological interactions .

Properties

Molecular Formula

C14H15BrN2O2

Molecular Weight

323.18 g/mol

IUPAC Name

7-bromo-5-(morpholin-4-ylmethyl)quinolin-8-ol

InChI

InChI=1S/C14H15BrN2O2/c15-12-8-10(9-17-4-6-19-7-5-17)11-2-1-3-16-13(11)14(12)18/h1-3,8,18H,4-7,9H2

InChI Key

VOLHGNHNNRKGCV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC(=C(C3=C2C=CC=N3)O)Br

Origin of Product

United States

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